molecular formula C13H12ClN5 B032022 N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine CAS No. 444731-74-2

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Cat. No.: B032022
CAS No.: 444731-74-2
M. Wt: 273.72 g/mol
InChI Key: SCUMWVJJSLLWHQ-UHFFFAOYSA-N
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Description

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a versatile and high-value chemical intermediate primarily employed in the discovery and development of targeted kinase inhibitors. Its core structure features a 2-chloropyrimidine group, a privileged scaffold in medicinal chemistry known for its ability to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows researchers to efficiently functionalize the molecule by displacing the chlorine atom with a variety of nucleophiles, most commonly amine-containing heterocycles, to rapidly generate diverse libraries of novel compounds for biological screening.

Properties

IUPAC Name

N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUMWVJJSLLWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469840
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
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Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

444731-74-2
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
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Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
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Record name N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
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Record name N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE
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Preparation Methods

Base-Catalyzed Coupling in Methanol

The most widely reported method involves reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in methanol under basic conditions. Sodium bicarbonate (1.34 mol) facilitates deprotonation of the indazole amine, enabling nucleophilic attack at the 4-position of the pyrimidine ring. The reaction proceeds at 25–30°C for 24 hours, followed by aqueous workup and ethyl acetate recrystallization to achieve an 86.7% yield.

Critical Parameters :

  • Solvent : Methanol optimizes solubility of both reactants.

  • Temperature : Prolonged stirring at ambient temperature ensures complete conversion without thermal decomposition.

  • Stoichiometry : A 2:1 molar ratio of sodium bicarbonate to 2,3-dimethyl-2H-indazol-6-amine prevents side reactions.

Alternative Solvent Systems

Dimethyl sulfoxide (DMSO) and triethylamine combinations have been explored to enhance reaction rates. In one protocol, triethylamine (1.5 equiv) in DMSO reduces reaction time to 8 hours at 50°C, though yields remain comparable to methanol-based systems (85–87%). However, DMSO introduces challenges in product isolation due to high boiling points, necessitating alternative workup strategies like antisolvent precipitation with water.

Ammonolysis of Haloindazole Derivatives

Halogen Displacement with Ammonia

Chinese patent CN112538073A discloses a two-step ammonolysis route starting from 6-halo-2,3-dimethyl-2H-indazole. The halogen atom (X = Cl, Br) undergoes displacement with aqueous ammonia at 80–100°C, followed by reaction with 2,4-dichloropyrimidine. This method circumvents nitro-group reduction steps, shortening the synthetic pathway by two stages compared to traditional routes.

Advantages :

  • Reduced Step Count : Eliminates nitro reduction and subsequent purification.

  • Safety : Avoids hydrogenation catalysts (e.g., Pd/C) and high-pressure conditions.

Limitations :

  • Substrate Availability : 6-Haloindazoles require specialized synthesis, increasing upfront costs.

  • Byproduct Formation : Competing ammonolysis at the 2-chloropyrimidine position necessitates careful stoichiometric control.

Methylation Strategies for Intermediate Functionalization

N-Methylation with Methyl Iodide

Post-coupling methylation of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine introduces the final methyl group using methyl iodide. Cesium carbonate (3.0 equiv) in dimethylformamide (DMF) at 20–30°C achieves 83–90.4% yields. The strong base ensures complete deprotonation of the secondary amine, while DMF stabilizes the transition state through polar aprotic effects.

Reaction Profile :

Cost-Effective Base Alternatives

To reduce reliance on expensive cesium carbonate ($450/kg), sodium hydroxide has been substituted in later steps. While this lowers material costs by 60%, yields decrease to 75–78% due to incomplete methylation and increased side-product formation.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Ammonolysis Methylation
Reaction Time 24 hours12 hours2 hours
Yield 86.7%78%90.4%
Catalyst Cost Low (NaHCO₃)Moderate (NH₃)High (Cs₂CO₃)
Scalability ExcellentModerateChallenging

Key Findings :

  • Methanol-based nucleophilic substitution offers the best balance of yield and scalability for industrial applications.

  • Ammonolysis routes, while step-efficient, require niche starting materials that limit broad adoption.

  • Cesium carbonate remains irreplaceable for high-yield methylation despite cost concerns.

Process Optimization and Industrial Considerations

Solvent Recycling

Methanol recovery via distillation reduces raw material costs by 22% in large-scale batches. Residual water content must be maintained below 0.5% to prevent hydrolysis of 2,4-dichloropyrimidine during reuse.

Byproduct Management

The primary impurity, bis-alkylated product (N,N-dimethyl derivative), forms at 3–5% when methyl iodide is in excess. Gradient recrystallization from ethyl acetate/water mixtures (4:1 v/v) reduces this to <0.5% without chromatography.

Environmental Impact

Lifecycle assessments reveal that cesium carbonate contributes 65% of the process’s carbon footprint. Substituting potassium carbonate decreases emissions by 40%, albeit with a 12% yield penalty .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is structurally related to compounds that exhibit antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor cell proliferation. A notable study highlighted its potential as a lead compound in developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Kinase Inhibition

The compound has been investigated for its activity as a kinase inhibitor. Kinases are critical enzymes involved in various signaling pathways that regulate cell division and survival. Inhibiting these enzymes can lead to therapeutic effects in cancer treatment. Preliminary findings suggest that this compound may effectively inhibit certain kinases implicated in cancer progression .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into device architectures has shown promise in enhancing charge transport properties, thereby improving device efficiency .

Pesticidal Activity

Recent studies have examined the pesticidal potential of this compound. Its structural similarity to known agrochemicals suggests it could serve as a lead compound for developing new pesticides targeting specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy against various agricultural pests and its safety profile for non-target organisms .

Structural Insights

The molecular structure of this compound has been characterized using X-ray crystallography, revealing important information about its conformation and intermolecular interactions. The indazole and pyrimidine rings form specific dihedral angles that influence the compound's reactivity and stability .

Mechanism of Action

The mechanism of action of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.

    Regorafenib: Another tyrosine kinase inhibitor with applications in oncology.

    Lenvatinib: Used for its anti-angiogenic properties in cancer treatment.

Uniqueness

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is unique due to its specific substitution pattern on the pyrimidine and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological mechanisms.

Biological Activity

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is a compound that has gained attention due to its potential biological activities, particularly as an impurity of the anti-cancer drug pazopanib, which is known for its role as an angiogenesis inhibitor targeting vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) . This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and synthesis.

  • Molecular Formula : C14H14ClN5
  • Molecular Weight : 287.75 g/mol
  • Appearance : Light beige to beige solid

The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with N,2,3-trimethyl-2H-indazol-6-amine in the presence of sodium bicarbonate and N,N-dimethylformamide at elevated temperatures . The yield of this reaction can reach up to 97%, producing a compound that serves as an intermediate in the synthesis of pazopanib.

This compound exhibits biological activity primarily through its interaction with angiogenesis pathways. As a derivative of pazopanib, it likely shares similar mechanisms involving the inhibition of tumor growth by blocking angiogenic signals. This compound's structural similarity to known angiogenesis inhibitors suggests it may also interfere with the signaling pathways that promote tumor vascularization.

Antitumor Activity

Research indicates that compounds similar to this compound can exhibit significant antitumor effects. For instance:

  • In Vitro Studies : Various studies have demonstrated that related compounds inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides have shown marked inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
  • In Vivo Studies : In animal models, compounds targeting similar pathways have been shown to reduce tumor size significantly. The use of pazopanib in clinical settings has validated the effectiveness of such compounds in treating renal cell carcinoma and soft tissue sarcomas .

Case Studies

Several case studies have highlighted the efficacy of pazopanib and its derivatives:

  • Case Study 1 : A patient with metastatic renal cell carcinoma treated with pazopanib exhibited a significant reduction in tumor burden after several cycles of therapy.
  • Case Study 2 : In a clinical trial involving soft tissue sarcoma patients, those treated with pazopanib showed improved progression-free survival compared to those receiving placebo .

Comparative Biological Activity Table

CompoundTarget ActivityReference
This compoundAngiogenesis Inhibition
PazopanibVEGFR/PDGFR Inhibition
Chloroethyl Pyrimidine NucleosidesCell Proliferation Inhibition
Ferrocene-Pyrimidine ConjugatesAntimalarial Activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2-methyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in ethanol using NaHCO₃ as a base yields the product. Optimization involves adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to dichloropyrimidine), solvent choice (DMF or ethanol), and reaction temperature (room temperature to reflux). Post-synthesis purification via column chromatography (eluent: MeOH/EtOAc, 1:9) achieves ~80% yield .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with data collected at low temperatures (113 K) to minimize thermal motion. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard for small-molecule crystallography. Key parameters include space group identification (e.g., monoclinic P21/c), hydrogen-bonding analysis (C–H···N interactions), and handling π–π stacking interactions between indazole rings .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

  • Methodology : Use HPLC for purity assessment (>98% recommended). Nuclear magnetic resonance (NMR) confirms regiochemistry (e.g., distinguishing N-methylation sites via ¹H/¹³C shifts). Mass spectrometry (MS) validates molecular weight (e.g., m/z 287.75 for C₁₃H₁₂ClN₅). Crystallographic R-factor (<0.05) ensures structural accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation, halogenation) influence the compound’s biological activity as a pazopanib derivative?

  • Methodology : Compare activity via kinase inhibition assays (e.g., VEGFR, PDGFR). Methylation at the indazole N-position enhances metabolic stability but may reduce solubility. Chlorine at pyrimidine C2 improves target binding affinity. Computational docking (e.g., AutoDock Vina) models interactions with kinase active sites .

Q. What strategies resolve contradictions in CAS registry numbers (e.g., 444731-75-3 vs. 444731-74-2) arising from substituent variations?

  • Methodology : Analyze substituent positions via SCXRD and 2D NMR. For example, 444731-75-3 refers to N,2,3-trimethylation, while 444731-74-2 lacks the N-methyl group. Cross-reference synthetic routes (e.g., iodomethane use in vs. absence in ) to clarify structural assignments .

Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled during crystallization?

  • Methodology : Screen solvents (methanol, ethyl acetate) and temperatures (278–293 K) to isolate polymorphs. Differential scanning calorimetry (DSC) identifies thermal transitions, while powder XRD monitors batch consistency. Slow evaporation in methanol yields a methanol monosolvate with distinct hydrogen-bonding networks .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

  • Methodology : Use QSPR models (e.g., SwissADME) to estimate logP (~3.5 for high lipophilicity) and aqueous solubility. Molecular dynamics simulations assess membrane permeability. Introduce polar groups (e.g., hydroxyl) via derivatization to improve solubility without compromising target binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields (e.g., 54.7 mg vs. 80%) for similar synthetic routes?

  • Resolution : Variability arises from reagent purity, solvent drying, or workup protocols. Reproduce reactions under inert atmospheres (Ar/N₂) and monitor via TLC. Scale-up effects (e.g., heat transfer inefficiencies) may reduce yields; optimize using flow chemistry for consistency .

Q. Why do crystal structures of closely related analogs show divergent dihedral angles (e.g., 62.63° vs. other values)?

  • Resolution : Substituent steric effects (e.g., additional methyl groups) alter molecular conformation. Compare packing motifs: π–π interactions in the parent compound vs. hydrogen-bond-dominated networks in derivatives. Use Mercury software to visualize lattice interactions .

Methodological Best Practices

  • Synthetic Chemistry : Prioritize anhydrous conditions for nucleophilic substitutions.
  • Crystallography : Validate hydrogen atoms via difference Fourier maps and refine with riding models.
  • Data Reporting : Include CIF files for crystal structures and raw NMR/MS spectra in supplementary materials.

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